ethyl 2-(furan-2-amido)-4-phenyl-1,3-thiazole-5-carboxylate
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Overview
Description
Ethyl 2-(furan-2-amido)-4-phenyl-1,3-thiazole-5-carboxylate is a complex organic compound that features a unique combination of functional groups, including a furan ring, a thiazole ring, and an ester group
Mechanism of Action
Mode of Action
Furan and thiazole derivatives often exert their effects by interacting with biological targets, leading to changes in cellular processes .
Biochemical Pathways
Without specific information on Ethyl 2-(furan-2-carboxamido)-4-phenylthiazole-5-carboxylate, it’s hard to determine the exact biochemical pathways it affects. Furan and thiazole derivatives are known to be involved in a variety of biochemical pathways due to their wide range of biological activities .
Result of Action
Based on the known activities of furan and thiazole derivatives, it could potentially have a variety of effects depending on its specific targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(furan-2-amido)-4-phenyl-1,3-thiazole-5-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Amidation: The furan-2-amido group can be introduced through an amidation reaction, where furan-2-carboxylic acid is reacted with an amine.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst such as sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of industrial catalysts to increase yield and reduce reaction time.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(furan-2-amido)-4-phenyl-1,3-thiazole-5-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Furan-2,5-dione.
Reduction: Corresponding amines.
Substitution: Various ester derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-(furan-2-amido)-4-phenyl-1,3-thiazole-5-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory or antimicrobial agent.
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Material Science: Investigated for its potential use in the development of new materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(furan-2-amido)-6-(propan-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate hydrochloride .
- 3-(Furan-2-amido)-4-methylbenzoic acid .
- Ethyl N-{[2-(furan-2-amido)-4H,5H,6H-cyclopenta[b]thiophen-3-yl]carbonyl}carbamate .
Uniqueness
Ethyl 2-(furan-2-amido)-4-phenyl-1,3-thiazole-5-carboxylate is unique due to its specific combination of functional groups, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in applications where these properties are advantageous, such as in the development of new pharmaceuticals or advanced materials.
Properties
IUPAC Name |
ethyl 2-(furan-2-carbonylamino)-4-phenyl-1,3-thiazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O4S/c1-2-22-16(21)14-13(11-7-4-3-5-8-11)18-17(24-14)19-15(20)12-9-6-10-23-12/h3-10H,2H2,1H3,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGLCSVSNNAHOSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC(=O)C2=CC=CO2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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